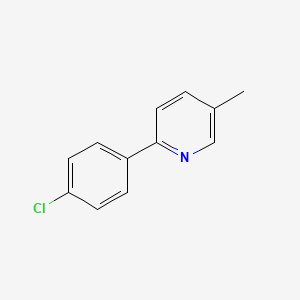

2-(4-Chlorophenyl)-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNDMOVHHMUKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(4-Chlorophenyl)-5-methylpyridine. Due to a lack of extensive published experimental data for this specific molecule, this document combines established information with predicted values from computational models to offer a robust profile for research and development purposes. Detailed experimental protocols for determining these key physicochemical parameters are also provided, offering a practical framework for laboratory investigation.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug discovery and development.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 34123-86-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| Purity | 97.0% (typical) | [1] |

| InChI Key | UMNDMOVHHMUKTJ-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values were obtained from computational models and should be considered as estimates.

| Property | Predicted Value | Method |

| Melting Point | 75-85 °C | Estimation based on structurally similar compounds |

| Boiling Point | ~320 °C at 760 mmHg | Computational Prediction |

| Water Solubility | Low | Qualitative Prediction |

| pKa (most basic) | 4.5 - 5.5 | Computational Prediction |

| logP | ~3.8 | Computational Prediction |

Disclaimer: The values presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimations for initial research and planning.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of the core physicochemical properties of pyridine derivatives like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. The flask is connected to a condenser and a collection vessel.

-

Heating: The flask is gently heated.

-

Temperature Monitoring: A thermometer is placed so that the bulb is just below the side arm of the distillation flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.

Workflow for Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter, especially for compounds intended for biological applications.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination.

pKa Determination

The pKa value indicates the strength of a weak acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method (n-octanol/water)

-

System Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for logP Determination.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published data on the signaling pathways modulated by or the detailed biological activities of this compound. Research into structurally related pyridine-containing compounds suggests potential activities in areas such as kinase inhibition and other receptor interactions. Further investigation is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is limited, the combination of known information, computational predictions, and detailed experimental protocols offers a valuable resource for researchers. It is recommended that the predicted values be experimentally verified to provide a more definitive characterization of this compound for its potential applications in drug discovery and development.

References

Spectroscopic Profile of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a general framework for the spectroscopic analysis of similar pyridine derivatives and collates available data for structurally related compounds to offer a predictive overview. The information herein should be used as a reference for a potential analytical approach rather than as a definitive record for the title compound.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables summarize expected spectroscopic characteristics based on the analysis of structurally similar compounds, such as substituted pyridines and chlorophenyl derivatives. These values are estimations and would require experimental verification.

Table 1: Predicted ¹H NMR Data for 2-(4-Chlorophenyl)-5-methylpyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 (Pyridine) |

| ~7.8 | d | 2H | H-2', H-6' (Chlorophenyl) |

| ~7.6 | dd | 1H | H-4 (Pyridine) |

| ~7.4 | d | 2H | H-3', H-5' (Chlorophenyl) |

| ~7.3 | d | 1H | H-3 (Pyridine) |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~137 | C-1' (Chlorophenyl) |

| ~134 | C-4' (Chlorophenyl) |

| ~131 | C-5 (Pyridine) |

| ~129 | C-3', C-5' (Chlorophenyl) |

| ~128 | C-2', C-6' (Chlorophenyl) |

| ~121 | C-3 (Pyridine) |

| ~18 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~203/205 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| ~168 | [M - Cl]⁺ |

| ~115 | [C₉H₇N]⁺ |

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1100-1000 | C-Cl stretch |

| 850-800 | C-H out-of-plane bend (p-disubstituted benzene) |

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Transition |

| ~260 | Ethanol | π → π* |

General Experimental Protocols

While specific experimental details for the title compound are unavailable, the following are generalized protocols for the spectroscopic analysis of organic compounds, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or an Electron Ionization (EI) source for gas chromatography-mass spectrometry (GC-MS).

-

Analysis: Introduce the sample into the mass spectrometer. For GC-MS, a suitable temperature program for the GC oven is required to ensure proper separation and elution of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the spectrum over a range of approximately 200-800 nm. A baseline correction should be performed using a cuvette containing only the solvent.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(4-Chlorophenyl)-5-methylpyridine, a compound of interest in pharmaceutical research and development. This document outlines a suitable experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), details the predicted fragmentation patterns based on established principles of mass spectrometry, and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound is a substituted pyridine derivative with a molecular weight of 203.67 g/mol and a molecular formula of C₁₂H₁₀ClN. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in various matrices. This guide will focus on the application of Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and reproducible method for the analysis of this compound can be achieved using a standard GC-MS system. The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

For analysis, a dilute solution of this compound should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

2.2. Instrumentation

-

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column is recommended for good separation of aromatic compounds. A suitable choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).

2.3. GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Speed | 1562 u/s |

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic bond cleavages. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

3.1. Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is an estimate and may vary depending on the specific instrument conditions.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Predicted Relative Abundance |

| 203 | [M]⁺ | High |

| 202 | [M-H]⁺ | Moderate |

| 168 | [M-Cl]⁺ | Moderate |

| 167 | [M-HCl]⁺ | Moderate |

| 127 | [C₈H₆N]⁺ | Low |

| 115 | [C₆H₄Cl]⁺ | Moderate |

| 91 | [C₆H₅N]⁺ | Low |

| 77 | [C₆H₅]⁺ | Low |

3.2. Fragmentation Pathway

The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways, as illustrated in the diagram below.

An In-depth Technical Guide to 2-(4-Chlorophenyl)-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-5-methylpyridine, a heterocyclic aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and outlines a probable synthetic route based on established palladium-catalyzed cross-coupling methodologies. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide furnishes a detailed, plausible experimental protocol for its synthesis and characterization. Furthermore, it discusses potential applications based on the known bioactivity of structurally related compounds.

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position of the pyridine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 34123-86-9[1] |

| Molecular Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol [1] |

| Canonical SMILES | Cc1ccc(nc1)c2ccc(Cl)cc2 |

| InChI Key | UMNDMOVHHMUKTJ-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed synthetic pathway involves the coupling of a halosubstituted pyridine with a phenylboronic acid derivative.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling of 2-bromo-5-methylpyridine with 4-chlorophenylboronic acid. This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

References

Unlocking the Therapeutic Potential of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Within this vast chemical space, 2-(4-Chlorophenyl)-5-methylpyridine emerges as a scaffold of significant interest, offering a versatile platform for the development of novel drugs targeting a range of diseases. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, detailing its synthesis, putative biological activities, and relevant experimental protocols to facilitate further research and drug development endeavors.

Synthetic Pathways: Accessing the this compound Core

The synthesis of this compound can be efficiently achieved through established cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent and versatile approach. This reaction facilitates the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A typical synthetic protocol involves the reaction of a halo-pyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

-

Materials:

-

2-Chloro-5-methylpyridine or 2-Bromo-5-methylpyridine

-

4-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

-

Procedure:

-

To a reaction vessel, add 2-halo-5-methylpyridine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Add the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

This synthetic strategy offers the flexibility to introduce a wide range of substituents on both the pyridine and phenyl rings by utilizing appropriately substituted starting materials, thus enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Biological Activities

While direct biological data for this compound is limited in publicly available literature, the broader class of 2-arylpyridine derivatives has demonstrated significant potential in several therapeutic areas. Based on the activities of structurally similar compounds, we can extrapolate potential applications for the target scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-arylpyridine derivatives. A plausible mechanism of action for this class of compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.

Table 1: Cytotoxic Activity of Structurally Related Pyridine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5l | 1-(2-methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea | HCT-116 | 2.71 ± 0.16 | [1] |

| 5l | 1-(2-methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea | A549 | 3.22 ± 0.2 | [1] |

| 7d | 2-(4-t-butyl-phenyl)-5-(5-(4-chlorophenyl)-[2][3][4]oxadiazol-2-yl)-pyridine | MCF7 | 3.69 | [5] |

| 9a | 5-Amino-2-oxo-6-(pyridin-4-yl)-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile | HepG-2 | 8.83 ± 0.30 (µg/mL) | [6] |

| 9b | 5-Amino-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile | HepG-2 | 10.08 ± 0.66 (µg/mL) | [6] |

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay identifies compounds that interfere with the enzymatic activity of topoisomerase II.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (containing ATP)

-

Test compound (this compound)

-

Positive control (e.g., Etoposide)[7]

-

Stop solution (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

-

-

Procedure:

-

Prepare reaction mixtures on ice, containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or positive control.

-

Initiate the reaction by adding Topoisomerase II enzyme to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Incubate further to allow for protein digestion.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or linearized plasmid DNA compared to the untreated control.

-

Diagram of Topoisomerase II Inhibition Pathway

Caption: Putative mechanism of anticancer action.

Anti-inflammatory Activity

The pyridine scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-arylpyridine have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Structurally Related Pyridine Derivatives

| Compound ID | Structure | Assay | Activity | Reference |

| Analog 7y | Morpholine analogue of a pyrazole derivative | NO production in LPS-induced BV2 cells | IC₅₀ = 4.71 ± 0.11 µM | [8] |

| Generic | 2-[(Phenylthio)methyl]pyridine derivatives | Carrageenan-induced paw edema | Active | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[2][3][4][10]

-

Animals:

-

Wistar rats or Swiss albino mice.

-

-

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin or Ibuprofen)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Diagram of Inflammatory Signaling Pathway

References

- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. topogen.com [topogen.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Biological Activity Screening of 2-(4-Chlorophenyl)-5-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of 2-(4-Chlorophenyl)-5-methylpyridine derivatives. This class of compounds has garnered significant interest within the medicinal chemistry landscape due to the diverse pharmacological activities exhibited by pyridine-based structures. This document outlines common experimental protocols, presents a synthesis of reported quantitative data, and visualizes key signaling pathways and experimental workflows relevant to the anticancer evaluation of these derivatives.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous clinically approved drugs and biologically active molecules.[1][2] The incorporation of a chlorophenyl group at the 2-position and a methyl group at the 5-position of the pyridine ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. Screening for biological activity is a critical step in the drug discovery pipeline, enabling the identification of lead compounds with therapeutic potential. This guide focuses on the anticancer screening of this compound derivatives, a prominent area of investigation for this chemical class.

Synthesis

The synthesis of this compound derivatives can be achieved through various organic chemistry reactions. A general synthetic route often involves the condensation of appropriate precursors to form the pyridine ring, followed by functional group modifications.

In Vitro Biological Activity Screening

A battery of in vitro assays is typically employed to assess the cytotoxic and mechanistic effects of novel chemical entities. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Data Presentation:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 | 0.22 | [1] |

| Pyridine-urea derivative 8n | MCF-7 | 1.88 | [1] |

| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | [3] |

| Pyridine derivative 3b | MCF-7 | 6.13 | [2] |

| Pyridine derivative 3b | Huh-7 | 6.54 | [2] |

| Pyridine derivative 3b | A549 | 15.54 | [2] |

| [4][5][6]triazolo[1,5-a]pyridinylpyridine 1c | HCT-116 | - | [7] |

| [4][5][6]triazolo[1,5-a]pyridinylpyridine 2d | HCT-116 | - | [7] |

| Thiazolidinone derivative 5e | Leukemia Cells | Potent | [8] |

| Thiazolidinone derivative 5f | Leukemia Cells | Potent | [8] |

| Quinazoline-chalcone 14g | K-562 | 0.622 | [9] |

| Pyrimidodiazepine 16c | Various | Highly Cytotoxic | [9] |

Note: The table presents a selection of IC50 values for various pyridine derivatives to illustrate the range of potential activities. The exact values for this compound derivatives would need to be determined experimentally.

Apoptosis Assays

Objective: To determine if the cytotoxic effects of the compounds are mediated through the induction of programmed cell death (apoptosis).

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Cell Cycle Analysis

Objective: To investigate the effect of the compounds on the progression of the cell cycle.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

In Vivo Biological Activity Screening

Promising candidates from in vitro screening can be advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

Experimental Protocol: Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[13]

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the biological activity of the compounds is crucial. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[4][5][6][14]

Western Blotting

Objective: To determine the effect of the compounds on the expression and phosphorylation status of key proteins in signaling pathways.

Experimental Protocol:

-

Protein Extraction: Treat cells with the test compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Caption: Experimental workflow for biological activity screening.

MAPK Signaling Pathway

Caption: Simplified MAPK signaling pathway.

PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(4-Chlorophenyl)-5-methylpyridine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. This technical guide focuses on the 2-(4-chlorophenyl)-5-methylpyridine core, a specific embodiment of the 2-arylpyridine scaffold, as a promising framework for the development of novel therapeutics. We will explore its synthetic accessibility, potential biological activities based on related structures, and provide detailed experimental protocols for its derivatization and biological evaluation. This document aims to serve as a comprehensive resource for researchers looking to leverage this scaffold in their drug discovery efforts.

Introduction to the 2-Arylpyridine Scaffold

The 2-arylpyridine motif is a common feature in a wide range of biologically active molecules, demonstrating activities from anticancer to anti-inflammatory and antiviral properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aryl substituent provides a vector for exploring various interactions with target proteins. The methyl group at the 5-position of the pyridine ring can offer a point for metabolic stability or further functionalization. The 4-chlorophenyl group is a common substituent in medicinal chemistry, known to enhance binding affinity through hydrophobic and halogen bonding interactions.

Synthesis of the this compound Core and Analogs

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The general workflow for the synthesis and evaluation of a library of compounds based on the this compound scaffold is depicted below.

Figure 1: General workflow for the synthesis and evaluation of a this compound-based compound library.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of the this compound core.

Materials:

-

2-chloro-5-methylpyridine

-

4-chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloro-5-methylpyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add palladium(II) acetate (0.05 eq).

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Biological Activities and Data Presentation

While specific data for a library of this compound derivatives is not extensively published, based on the activity of structurally similar 2-arylpyridines, this scaffold is a promising candidate for developing inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Hypothetical Kinase Inhibition Data

The following table presents hypothetical inhibitory concentrations (IC₅₀) for a series of this compound analogs against a panel of kinases, illustrating how quantitative data for a compound library would be structured.

| Compound ID | R¹ Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |

| CPM-001 | H | 150 | >10,000 | 5,200 |

| CPM-002 | 4-Fluorophenyl | 75 | 8,500 | 2,100 |

| CPM-003 | 4-Methoxyphenyl | 250 | >10,000 | 7,800 |

| CPM-004 | 3-Aminophenyl | 50 | 5,200 | 1,500 |

| CPM-005 | 4-Morpholinophenyl | 25 | 3,100 | 800 |

Hypothetical Cytotoxicity Data

The following table shows hypothetical cytotoxicity data for the same series of compounds against a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) to assess selectivity.

| Compound ID | R¹ Substituent | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) |

| CPM-001 | H | 10.5 | >50 | >4.8 |

| CPM-002 | 4-Fluorophenyl | 5.2 | 45.1 | 8.7 |

| CPM-003 | 4-Methoxyphenyl | 15.8 | >50 | >3.2 |

| CPM-004 | 3-Aminophenyl | 3.1 | 35.6 | 11.5 |

| CPM-005 | 4-Morpholinophenyl | 1.8 | 28.9 | 16.1 |

Key Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Kinase assay buffer (e.g., containing MgCl₂, DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Test compounds dissolved in DMSO

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase and its specific substrate to all wells except the negative controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

MTT Cytotoxicity Assay Protocol

This protocol describes a colorimetric assay to assess the cytotoxicity of compounds on cultured cells.[1][2][3][4]

Materials:

-

Cultured cells (e.g., HeLa)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Given the prevalence of 2-arylpyridine scaffolds in kinase inhibitors, a likely target for compounds derived from this compound is the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Figure 2: Hypothetical inhibition of the MAPK signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility via robust cross-coupling methodologies allows for the rapid generation of diverse chemical libraries. While further research is needed to fully elucidate the biological potential of this specific scaffold, the known activities of related 2-arylpyridines suggest that it is a promising framework for the development of kinase inhibitors and other targeted therapies. The experimental protocols and conceptual framework provided in this guide are intended to facilitate the exploration of this promising area of medicinal chemistry.

References

The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpyridines are a critical structural motif in a vast array of functional materials, pharmaceuticals, and agrochemicals. Their unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine ring and the adjacent phenyl group, make them highly sought-after building blocks in modern chemistry. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing this important class of compounds, with a focus on transition-metal-catalyzed cross-coupling reactions and classical cyclocondensation strategies.

I. Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, including substituted phenylpyridines. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, reacting an organoboron species with an organic halide or triflate.[1] For phenylpyridine synthesis, this typically involves the coupling of a pyridylboronic acid with a phenyl halide or a phenylboronic acid with a halopyridine.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Pyridyl/Phenyl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | [2] |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 88 | |

| 3 | 4-Chloropyridine | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 92 | |

| 4 | 2-Iodopyridine | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [2] |

Experimental Protocol: Typical Procedure for Suzuki-Miyaura Coupling [3][4]

-

To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 mmol), the corresponding boronic acid or boronate ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) via syringe.

-

Heat the reaction mixture at the specified temperature with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted phenylpyridine.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are known for their high reactivity and functional group tolerance.[7] This method is particularly useful for coupling partners that are sensitive to the basic conditions often employed in Suzuki-Miyaura reactions.[8]

Quantitative Data for Negishi Coupling:

| Entry | Pyridyl/Phenyl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 85 | [3] |

| 2 | 3-Iodopyridine | 4-Tolylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 25 | 92 | [9] |

| 3 | 4-Chloropyridine | 2-Furylzinc chloride | Ni(acac)₂ (5), dppe (5) | THF/NMP | 80 | 78 | [7] |

| 4 | 2-Pyridylzinc bromide | 4-Bromoanisole | Pd(PPh₃)₄ (3) | THF | 65 | 90 |

Experimental Protocol: Typical Procedure for Negishi Coupling [9]

-

Preparation of the Organozinc Reagent: To a solution of the organic halide (1.0 mmol) in anhydrous THF under an inert atmosphere, add activated zinc dust (1.5 mmol). The reaction can be initiated by gentle heating or the addition of a small crystal of iodine. Stir the mixture at room temperature or gentle reflux until the zinc insertion is complete (typically 1-4 hours).

-

Cross-Coupling Reaction: In a separate Schlenk tube, add the palladium or nickel catalyst (1-5 mol%) and any additional ligand.

-

Add the second coupling partner (the aryl or pyridyl halide, 1.0 mmol) and anhydrous THF.

-

To this mixture, add the freshly prepared organozinc reagent solution via cannula.

-

Stir the reaction mixture at the specified temperature for the required time (typically 2-12 hours), monitoring its progress.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the substituted phenylpyridine.

Catalytic Cycle of Negishi Coupling:

The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (with the organozinc reagent), and reductive elimination.[8][10]

Caption: Catalytic cycle of the Negishi coupling reaction.

C. Stille Coupling

The Stille coupling employs organostannane reagents, which are notable for their stability to air and moisture, and their compatibility with a wide range of functional groups.[11] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

Quantitative Data for Stille Coupling:

| Entry | Pyridyl/Phenyl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Trimethyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 89 | [9] |

| 2 | 3-Iodopyridine | Tributyl(4-vinylphenyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 80 | 75 | [12] |

| 3 | Phenyl triflate | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2), P(o-tol)₃ (8) | LiCl | Dioxane | 100 | 91 | [12] |

| 4 | 4-Chloropyridine | Tributyl(phenyl)stannane | Pd(Pt-Bu₃)₂ (2) | CsF | Dioxane | 100 | 82 | [12] |

Experimental Protocol: Typical Procedure for Stille Coupling [13]

-

In a flame-dried flask under an inert atmosphere, dissolve the organic halide or triflate (1.0 mmol) and the organostannane (1.1-1.2 mmol) in the chosen solvent (e.g., toluene, DMF, dioxane).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and any additives like CuI or LiCl.

-

Heat the reaction mixture to the specified temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent.

-

To remove tin byproducts, the mixture can be washed with a saturated aqueous solution of KF or filtered through a short pad of silica gel.

-

Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycle of Stille Coupling:

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[11][13]

Caption: Catalytic cycle of the Stille coupling reaction.

D. C-H Activation/Arylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of phenylpyridines, avoiding the pre-functionalization of starting materials.[14][15] This approach typically involves the ortho-C-H activation of a 2-phenylpyridine substrate directed by the pyridine nitrogen.

Quantitative Data for C-H Arylation:

| Entry | Pyridine Substrate | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Phenylpyridine | Iodobenzene | Pd(OAc)₂ (5) | Ag₂CO₃ | Toluene | 120 | 78 | [14] |

| 2 | 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂ (10) | Ag₂O | Dioxane | 110 | 85 | [16] |

| 3 | Pyridine | Bromobenzene | Pd(OAc)₂ (5), PCy₃ (10) | K₂CO₃ | DMA | 130 | 72 | [17] |

| 4 | 2-(p-Tolyl)pyridine | 4-Iodotoluene | RuCl₂(p-cymene)₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 88 | [18] |

Experimental Protocol: Typical Procedure for Palladium-Catalyzed C-H Arylation [17]

-

To a reaction vessel, add the pyridine substrate (1.0 mmol), the arylating agent (1.2-2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and any ligand or additive.

-

Add the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) and the base (e.g., K₂CO₃, Cs₂CO₃).

-

Add the solvent (e.g., toluene, dioxane, DMA, DCE).

-

Seal the vessel and heat the mixture at the specified temperature for the required duration (typically 12-48 hours).

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Mechanism of Palladium-Catalyzed C-H Activation:

The generally accepted mechanism involves the coordination of the pyridine nitrogen to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with the arylating agent, and a subsequent reductive elimination furnishes the product and regenerates the active catalyst.[19][20]

Caption: Generalized mechanism of palladium-catalyzed C-H arylation of 2-phenylpyridine.

II. Classical Cyclocondensation Reactions

While cross-coupling reactions are powerful for late-stage functionalization, classical cyclocondensation methods remain important for the de novo synthesis of the pyridine ring.

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction typically involving an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[21][22]

Experimental Protocol: Hantzsch Pyridine Synthesis [21]

-

In a round-bottom flask, mix the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).

-

Add a solvent, such as ethanol or acetic acid.

-

Reflux the mixture for 2-6 hours.

-

After cooling, the dihydropyridine product often precipitates and can be collected by filtration.

-

To a solution of the crude dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., nitric acid, manganese dioxide, or DDQ).

-

Heat the mixture until the oxidation is complete.

-

Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH or NH₄OH).

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.

Caption: Simplified workflow of the Hantzsch pyridine synthesis.

B. Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield highly substituted pyridines.[23][24]

Experimental Protocol: Kröhnke Pyridine Synthesis [23]

-

Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-bromo ketone with pyridine.

-

In a flask, dissolve the α-pyridinium methyl ketone salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and ammonium acetate (5-10 mmol) in a solvent like acetic acid or ethanol.

-

Reflux the mixture for 1-4 hours.

-

Cool the reaction and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated NaHCO₃ solution and brine.

-

Dry the organic phase, remove the solvent, and purify the product by chromatography.

Caption: Logical workflow of the Kröhnke pyridine synthesis.

C. Bohlmann-Rahtz Pyridine Synthesis

This method allows for the synthesis of substituted pyridines from the condensation of an enamine with an ethynyl ketone, followed by a heat-induced cyclodehydration.[25][26]

Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis [25]

-

Mix the enamine (1.0 mmol) and the ethynyl ketone (1.0 mmol) in a suitable solvent (e.g., toluene, ethanol).

-

The initial Michael addition can be performed at room temperature or with gentle heating.

-

For the cyclodehydration step, heat the reaction mixture to a higher temperature (often >150 °C) or add an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) to facilitate the reaction at a lower temperature.

-

Monitor the reaction until completion.

-

Remove the solvent and purify the crude product by column chromatography.

Caption: Logical steps of the Bohlmann-Rahtz pyridine synthesis.

D. Guareschi-Thorpe Condensation

This reaction is used to synthesize 2-pyridones from the condensation of a cyanoacetamide with a 1,3-diketone in the presence of a base.[27] The resulting pyridone can often be converted to the corresponding chloropyridine, which can then be used in cross-coupling reactions.

Experimental Protocol: Guareschi-Thorpe Condensation [28]

-

Combine the cyanoacetamide (1.0 mmol), the 1,3-diketone (1.0 mmol), and a base (e.g., piperidine, sodium ethoxide) in a solvent such as ethanol.

-

Reflux the mixture for 2-8 hours.

-

Cool the reaction mixture, and the 2-pyridone product may precipitate.

-

Collect the solid by filtration and wash with a cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.

Caption: Workflow for the Guareschi-Thorpe condensation.

Conclusion

The synthesis of substituted phenylpyridines can be achieved through a variety of powerful and versatile methods. Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Negishi, and Stille couplings, as well as direct C-H activation, offer efficient routes for the construction of the phenyl-pyridine bond with high functional group tolerance. For the de novo synthesis of the pyridine core, classical cyclocondensation reactions such as the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses provide access to a wide range of substitution patterns from simple starting materials. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the required functional group compatibility. This guide provides a solid foundation for researchers to select and implement the most appropriate methodology for their specific synthetic targets.

References

- 1. frontiersin.org [frontiersin.org]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Negishi_coupling [chemeurope.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Mechanism of Direct C-H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 18. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 22. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 23. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 24. Kröhnke Pyridine Synthesis [drugfuture.com]

- 25. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 26. synarchive.com [synarchive.com]

- 27. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 28. pubs.rsc.org [pubs.rsc.org]

The Advent of Asymmetry: A Technical Guide to the Discovery and History of Unsymmetrical Bipyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of bipyridine chemistry began in 1888 with the pioneering work of Fritz Blau, who first reported the synthesis of 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate.[1] For decades, the focus remained primarily on symmetrical bipyridines, valued for their robust chelating properties with various metal ions. However, the true expansion of the bipyridine ligand's potential in catalysis, materials science, and medicinal chemistry hinged on the introduction of asymmetry. The ability to selectively functionalize each pyridine ring independently opened up a new dimension of chemical space, allowing for the fine-tuning of electronic, steric, and chiral properties. This technical guide provides an in-depth exploration of the discovery and historical evolution of unsymmetrical bipyridine compounds, detailing key synthetic methodologies, quantitative data, and their emerging role in modulating biological pathways.

Historical Development of Synthetic Methodologies

The synthesis of unsymmetrical bipyridines has evolved significantly from early, often harsh and low-yielding methods to modern, highly efficient, and selective cross-coupling strategies.

Early Synthetic Approaches (Late 19th - Mid 20th Century)

The initial forays into bipyridine synthesis were not targeted toward unsymmetrical derivatives but laid the groundwork for future advancements.

-

Pyrolysis and Dehydrogenation: Following Blau's initial discovery, early methods involved the high-temperature dehydrogenation of pyridine using catalysts like iron(III) chloride or Raney nickel.[1] These methods were generally non-selective and produced a mixture of isomers, making the isolation of specific unsymmetrical bipyridines challenging.

-

Ullmann Coupling: In 1928, Wibaut first utilized the Ullmann reaction for 2,2'-bipyridine synthesis by coupling 2-halopyridines with copper powder.[1] While a significant improvement, this method often required harsh reaction conditions and the work-up could be challenging.[1] Achieving unsymmetrical products was difficult and relied on statistical coupling of different halopyridines, leading to complex mixtures.

The Dawn of Cross-Coupling: A Paradigm Shift (Late 20th Century - Present)

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls, including unsymmetrical bipyridines. These methods offered unprecedented control and functional group tolerance.

-

Negishi Coupling: First reported in 1977, the Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2][3] This method proved to be highly effective for the synthesis of unsymmetrical bipyridines due to its high yields and mild reaction conditions.[2][4]

-

Stille Coupling: The Stille coupling utilizes organotin reagents and an organic halide with a palladium catalyst.[4][5] While effective, the toxicity of organotin compounds is a significant drawback.[6] The reactions often require elevated temperatures and prolonged reaction times.[4]

-

Suzuki Coupling: Developed in the late 1970s and early 1980s, the Suzuki coupling employs more accessible and less toxic boronic acids or their esters as coupling partners with organic halides.[7][8] It has become one of the most widely used methods for constructing C-C bonds in the synthesis of unsymmetrical bipyridines, despite initial challenges with the stability of 2-pyridylboronic acids.[7][9]

Modern Synthetic Strategies

Building upon the foundation of cross-coupling reactions, contemporary research has focused on developing even more efficient, selective, and sustainable methods for the synthesis of unsymmetrical bipyridines.

-

Nickel-Catalyzed Reductive Couplings: More recent developments have shown that nickel catalysts, such as NiCl2·6H2O, can efficiently catalyze the reductive cross-coupling of two different 2-halopyridines without the need for external ligands, offering a more cost-effective and simpler procedure.[10]

-

Diels-Alder Reactions: A powerful strategy for constructing annulated bipyridine systems involves the sequential Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with enamines. This method allows for the synthesis of complex, unsymmetrical bipyridine analogues with attached cycloalkene and piperidine rings.

-

C-H Activation: Direct C-H activation and functionalization of pyridine rings represent a highly atom-economical approach to unsymmetrical bipyridine synthesis, minimizing the need for pre-functionalized starting materials.[6]

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for the synthesis of various unsymmetrical bipyridine compounds using different methodologies.

| Entry | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ (5) | THF, reflux | 85 | [2] |

| 2 | 2-Chloropyridine | 3-Methyl-2-pyridylzinc chloride | Pd(dppf)Cl₂ (3) | Dioxane, 80 °C | 92 | [4] |

| 3 | 2-Bromo-5-cyanopyridine | 2-Pyridylzinc bromide | Ni(acac)₂ (5) / PPh₃ (10) | DMF, 60 °C | 78 | [2] |

| 4 | 3-Iodopyridine | 4-Acetyl-2-pyridylzinc chloride | Pd₂(dba)₃ (2) / XPhos (4) | THF, rt | 95 | [4] |

Table 1: Representative Data for Negishi Coupling Reactions.

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (2) | Toluene, 110 °C, 16h | 76 | [5][11] |

| 2 | 3-Iodopyridine | 2-(Trimethylstannyl)pyridine | PdCl₂(PPh₃)₂ (3) | Dioxane, 100 °C | 82 | [6] |

| 3 | 2-Bromo-6-methylpyridine | 3-(Tributylstannyl)pyridine | AsPh₃ / Pd₂(dba)₃ (1.5) | THF, 65 °C | 65 | [4] |

| 4 | 4-Chloropyridine | 2-(Tributylstannyl)-5-methoxypyridine | Pd(PPh₃)₄ (5) | NMP, 120 °C | 58 | [5] |

Table 2: Representative Data for Stille Coupling Reactions.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Conditions | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 65 | [7] |

| 2 | 3-Bromopyridine | 2-Pyridylboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane, 100 °C | 88 | [7] |

| 3 | 2-Chloropyridine | 4-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene, 100 °C | 95 | [9] |

| 4 | 2-Bromo-5-nitropyridine | 2-Pyridylboronic acid | [Pd(IPr)(cinnamyl)Cl] (1) | Cs₂CO₃ | THF/H₂O, 60 °C | 91 | [7] |

Table 3: Representative Data for Suzuki Coupling Reactions.

Experimental Protocols

General Procedure for Nickel-Catalyzed Reductive Cross-Coupling of 2-Halopyridines[10]

A 100 mL round-bottom flask is charged with NiCl₂·6H₂O (0.04 g, 0.15 mmol) and DMF (20 mL). The resulting solution is stirred and heated to 40 °C. Then, 2-halopyridine 1 (2.5 mmol), functionalized 2-halopyridine 2 (1 mmol), anhydrous LiCl (0.44 g, 10.5 mmol), and zinc dust (0.82 g, 12.6 mmol) are added. When the temperature rises to 50 °C, a crystal of iodine and two drops of acetic acid are added to initiate the reaction. The reaction mixture is stirred at 50-60 °C for 3 hours. After completion, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Unsymmetrical Annulated 2,2'-Bipyridines via Sequential Diels-Alder Reaction

Route a: Synthesis of 2-Methyl-5-methylsulfanyl-7-(1-methylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-1,2,3,4-tetrahydro-2,6-naphthyridine (8a)

A mixture of 3-(5-methylsulfanyl-1,2,4-triazin-3-yl)-1,2,3,4-tetrahydro-2,6-naphthyridine (7) (0.36 g, 1.18 mmol) and 1-cyclopenten-1-ylpyrrolidine (2a) (2.5 mL) is heated at 100 °C for 16 hours. After cooling, the mixture is purified by column chromatography using chloroform and then chloroform-acetone (50:1) as eluent to give compound 8a.

Role in Biological Signaling Pathways: Induction of Apoptosis

Recent studies have highlighted the potential of unsymmetrical bipyridine compounds as anticancer agents, primarily through the induction of programmed cell death, or apoptosis.[12][13] These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Figure 1: Simplified signaling pathway for apoptosis induction by unsymmetrical bipyridine compounds.

Experimental Workflow for Assessing Apoptosis

The following workflow outlines a typical experimental procedure to evaluate the pro-apoptotic effects of unsymmetrical bipyridine compounds on cancer cells.

Figure 2: Experimental workflow for evaluating the apoptotic effects of unsymmetrical bipyridines.

Conclusion

The field of unsymmetrical bipyridine chemistry has progressed remarkably from its humble beginnings. The development of sophisticated synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has provided chemists with the tools to design and construct a vast array of these versatile ligands with unprecedented precision. The ability to introduce asymmetry has unlocked new applications in catalysis, materials science, and, most notably, in medicinal chemistry, where these compounds are emerging as promising agents for inducing apoptosis in cancer cells. As synthetic methods continue to evolve and our understanding of their biological activities deepens, unsymmetrical bipyridine compounds are poised to play an increasingly significant role in the development of novel therapeutics and advanced materials.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Negishi Coupling [organic-chemistry.org]